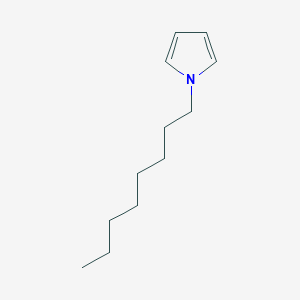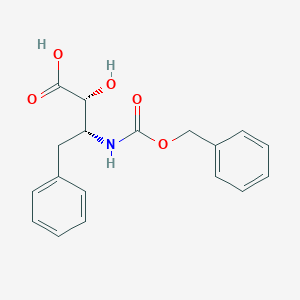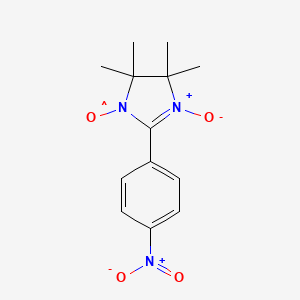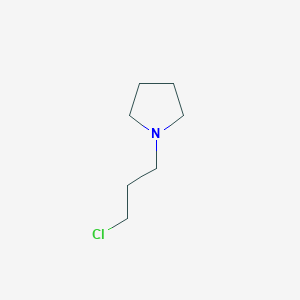
1-正辛基吡咯
描述
1-n-Octylpyrrole is an organic compound with the molecular formula C12H21N. It is a derivative of pyrrole, where the hydrogen atom at the nitrogen position is replaced by an octyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
科学研究应用
1-n-Octylpyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a model compound for studying the behavior of pyrrole derivatives in biological systems.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-n-Octylpyrrole can be synthesized through the reaction of pyrrole with 1-bromooctane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrole attacks the carbon atom of 1-bromooctane, resulting in the formation of 1-n-Octylpyrrole .
Industrial Production Methods: Industrial production of 1-n-Octylpyrrole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-n-Octylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert it into saturated pyrrolidine derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Products include 1-octyl-2,5-diketopyrrole and 1-octylpyrrole-2-carboxylic acid.
Reduction: Products include 1-octylpyrrolidine.
Substitution: Products vary depending on the substituent introduced, such as 1-octyl-2-chloropyrrole or 1-octyl-2-sulfonylpyrrole.
作用机制
The mechanism of action of 1-n-Octylpyrrole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing biochemical processes. The octyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
1-n-Butylpyrrole: A shorter alkyl chain derivative with different solubility and reactivity properties.
1-n-Hexylpyrrole: An intermediate alkyl chain derivative with properties between those of 1-n-Butylpyrrole and 1-n-Octylpyrrole.
1-n-Decylpyrrole: A longer alkyl chain derivative with increased hydrophobicity and different chemical behavior.
Uniqueness: 1-n-Octylpyrrole is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for applications requiring moderate solubility in both aqueous and organic solvents. Its longer alkyl chain compared to 1-n-Butylpyrrole and 1-n-Hexylpyrrole provides distinct physical and chemical properties, while it is less hydrophobic than 1-n-Decylpyrrole, offering a unique set of characteristics for various applications.
属性
IUPAC Name |
1-octylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCMRJJCPRARIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442689 | |
| Record name | 1-n-Octylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-65-9 | |
| Record name | 1-n-Octylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-n-Octylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)



![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)



![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)


![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

